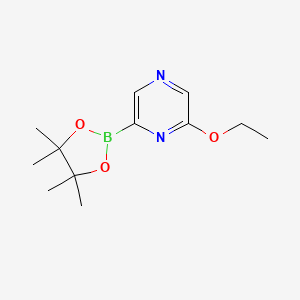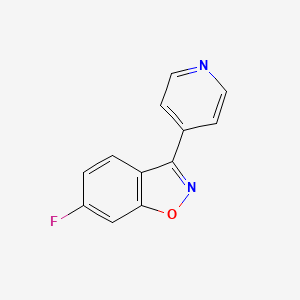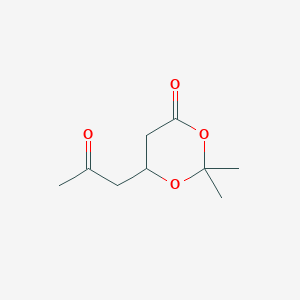
(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the triazole ring, along with a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and optimized reaction conditions to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
Aplicaciones Científicas De Investigación
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, lacking the methyl and isopropyl groups.
3-Methyl-1H-1,2,4-triazole: Similar structure but without the isopropyl group.
1-(1-Methylethyl)-1H-1,2,4-triazole: Similar structure but without the methyl group.
Uniqueness
3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanamine is unique due to the presence of both the methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its solubility and stability.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)11-7(4-8)9-6(3)10-11/h5H,4,8H2,1-3H3 |
Clave InChI |
VFXKXHUSXDSAOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)CN)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)




![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
